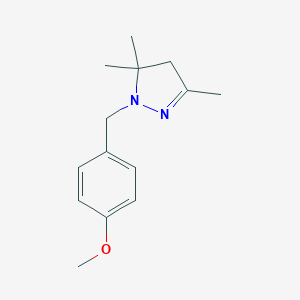
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been studied extensively in scientific research. This compound has a unique structure that makes it useful for a variety of applications, including pharmaceuticals, agrochemicals, and materials science. In
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been studied extensively in scientific research, particularly in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In materials science, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole can inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole has been shown to modulate the activity of various enzymes and signaling pathways in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is its unique structure, which makes it useful for a variety of applications. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole in lab experiments is that it can be difficult to synthesize, which may limit its availability for certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole. Some possible areas of focus include:
1. Investigation of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploration of the compound's potential as a building block for the synthesis of novel materials with unique properties.
3. Further investigation of the compound's mechanism of action and the signaling pathways it modulates.
4. Development of more efficient and scalable synthesis methods for 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole.
5. Investigation of the compound's potential as a treatment for other inflammatory conditions, such as arthritis.
In conclusion, 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is a unique and versatile compound that has been extensively studied in scientific research. This compound has a variety of potential applications, including as a pharmaceutical, agrochemical, and building block for novel materials. While there is still much to be learned about the mechanism of action and potential applications of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole, the current research suggests that this compound holds great promise for the future.
Synthesemethoden
The synthesis of 1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole is typically achieved through a multistep process. The first step involves the condensation of 4-methoxybenzaldehyde with 3,5,5-trimethyl-1-penten-3-ol to form the corresponding enamine. This enamine is then subjected to a cyclization reaction with hydrazine hydrate to form the final product.
Eigenschaften
Produktname |
1-(4-methoxybenzyl)-3,5,5-trimethyl-4,5-dihydro-1H-pyrazole |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3,5,5-trimethyl-4H-pyrazole |
InChI |
InChI=1S/C14H20N2O/c1-11-9-14(2,3)16(15-11)10-12-5-7-13(17-4)8-6-12/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
JPCKVSVDOGJQIT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)

![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)

![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)


![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)



![N-[1-(tert-butylamino)-2-oxo-2-phenylethyl]benzamide](/img/structure/B257706.png)